molecular formula C22H24Br2N4O4 B12042508 N'~1~,N'~8~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]octanedihydrazide

N'~1~,N'~8~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]octanedihydrazide

Katalognummer: B12042508
Molekulargewicht: 568.3 g/mol
InChI-Schlüssel: OEXBNYIBGLPNRC-BKHCZYBLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’~1~,N’~8~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]octanedihydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two hydrazone groups and brominated phenolic rings, which contribute to its distinct chemical behavior.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~8~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]octanedihydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and octanedihydrazide. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N’~1~,N’~8~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]octanedihydrazide can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl groups can be oxidized to quinones.

    Reduction: The hydrazone groups can be reduced to hydrazines.

    Substitution: The bromine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH~3~) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted phenolic derivatives.

Wissenschaftliche Forschungsanwendungen

N’~1~,N’~8~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]octanedihydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of N’~1~,N’~8~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]octanedihydrazide involves its interaction with molecular targets such as enzymes and receptors. The hydrazone groups can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the phenolic hydroxyl groups can participate in redox reactions, contributing to the compound’s antioxidant activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’~1~,N’~8~-bis[(2-hydroxybenzylidene)octanedihydrazide
  • N’~1~,N’~8~-bis[(4-methoxybenzylidene)octanedihydrazide
  • N’~1~,N’~8~-bis[(4-chlorobenzylidene)octanedihydrazide

Uniqueness

N’~1~,N’~8~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]octanedihydrazide is unique due to the presence of bromine atoms, which enhance its reactivity and potential biological activity. The brominated phenolic rings also contribute to its distinct chemical properties compared to other similar compounds.

Eigenschaften

Molekularformel

C22H24Br2N4O4

Molekulargewicht

568.3 g/mol

IUPAC-Name

N,N'-bis[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]octanediamide

InChI

InChI=1S/C22H24Br2N4O4/c23-17-7-9-19(29)15(11-17)13-25-27-21(31)5-3-1-2-4-6-22(32)28-26-14-16-12-18(24)8-10-20(16)30/h7-14,29-30H,1-6H2,(H,27,31)(H,28,32)/b25-13+,26-14+

InChI-Schlüssel

OEXBNYIBGLPNRC-BKHCZYBLSA-N

Isomerische SMILES

C1=CC(=C(C=C1Br)/C=N/NC(=O)CCCCCCC(=O)N/N=C/C2=C(C=CC(=C2)Br)O)O

Kanonische SMILES

C1=CC(=C(C=C1Br)C=NNC(=O)CCCCCCC(=O)NN=CC2=C(C=CC(=C2)Br)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.